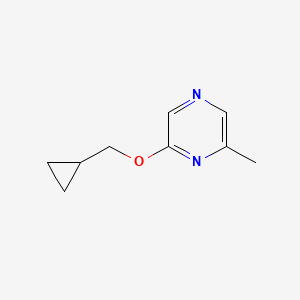

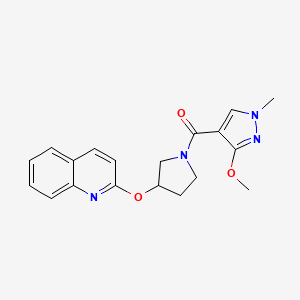

![molecular formula C13H17N3O2 B2372487 N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide CAS No. 890636-93-8](/img/structure/B2372487.png)

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide, also known as BZ-423, is a small molecule compound that has been studied for its potential therapeutic applications. BZ-423 was first synthesized in 2005 by researchers at the University of Michigan, and since then, it has been the subject of numerous scientific studies.

科学的研究の応用

Antimicrobial Activity

Benzimidazole derivatives, including the compound , have been found to exhibit significant antimicrobial activity . They have been used in the development of new drugs for the treatment of various infectious diseases .

Anticancer Activity

Benzimidazole compounds have shown potential in cancer treatment. They have been associated with anticancer activity, making them a promising candidate for the development of new anticancer drugs .

Antiviral Activity

The compound has been reported to exhibit antiviral properties. This makes it a potential candidate for the development of new antiviral drugs .

Antidiabetic Activity

Some N-benzimidazol-2yl substituted benzamide analogues have been assessed for activation of human glucokinase, an enzyme that plays a key role in the regulation of carbohydrate metabolism. This suggests potential applications in the treatment of type-2 diabetes .

Anti-inflammatory and Analgesic Activity

Benzimidazole derivatives have been associated with anti-inflammatory and analgesic activities . This suggests potential applications in the treatment of conditions involving inflammation and pain.

Antioxidant Activity

Certain benzimidazole derivatives have shown moderate to high ability to scavenge peroxyl radicals, indicating their potential as antioxidants .

Antihypertensive Activity

Benzimidazole compounds have been associated with antihypertensive activity, suggesting potential applications in the treatment of high blood pressure .

Antiparasitic Activity

Benzimidazole derivatives have been associated with antiparasitic activity, suggesting potential applications in the treatment of parasitic infections .

作用機序

Target of Action

The compound N-[2-(1H-1,3-benzodiazol-2-yl)ethyl]-4-hydroxybutanamide, also known as N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide, is a benzimidazole derivative . Benzimidazole derivatives are known to interact with a variety of biological targets.

Mode of Action

The mode of action of benzimidazole derivatives can vary widely depending on the specific compound and its targets. Some benzimidazole derivatives are known to act as allosteric activators of enzymes such as human glucokinase . Allosteric activation involves the compound binding to a site on the enzyme other than the active site, leading to a conformational change that increases the enzyme’s activity.

Biochemical Pathways

Benzimidazole derivatives can affect various biochemical pathways depending on their specific targets. For example, allosteric activators of human glucokinase can affect glucose metabolism by increasing the activity of glucokinase, an enzyme that catalyzes the first step of glycolysis . .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME) by the body. These properties can greatly impact a compound’s bioavailability, or the extent and rate at which it reaches its site of action. The pharmacokinetic properties of benzimidazole derivatives can vary widely depending on their specific chemical structure . .

Result of Action

The result of a compound’s action refers to the molecular and cellular effects it produces. For example, allosteric activators of human glucokinase can increase the rate of glucose metabolism, potentially leading to a decrease in blood glucose levels . .

特性

IUPAC Name |

N-[2-(1H-benzimidazol-2-yl)ethyl]-4-hydroxybutanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2/c17-9-3-6-13(18)14-8-7-12-15-10-4-1-2-5-11(10)16-12/h1-2,4-5,17H,3,6-9H2,(H,14,18)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFZLVOPLZDBRSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CCCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)

![2-[({2-Chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}amino)carbonyl]cyclopropanecarboxylic acid](/img/structure/B2372412.png)

![2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid](/img/structure/B2372416.png)

![3-[5-Oxo-3-({2-oxo-2-[(4-phenoxyphenyl)amino]ethyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2372419.png)

![2-Bromo-1-imidazo[2,1-b][1,3]thiazol-5-ylethanone;hydrobromide](/img/structure/B2372424.png)

![N-[(2,3-dimethoxyphenyl)methyl]-2-[(8-oxo-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)sulfanyl]acetamide](/img/structure/B2372426.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[2,4-dioxo-1-[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]-1,4-dihydrothieno[3,2-d]pyrimidin-3(2H)-yl]propanamide](/img/structure/B2372427.png)